molecular formula C18H22N2 B12629922 4-[([1,1'-Biphenyl]-4-yl)methyl]piperidin-4-amine CAS No. 919112-78-0

4-[([1,1'-Biphenyl]-4-yl)methyl]piperidin-4-amine

Cat. No.: B12629922
CAS No.: 919112-78-0
M. Wt: 266.4 g/mol
InChI Key: CJYUWWNTMWRTLB-UHFFFAOYSA-N
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Description

4-[([1,1’-Biphenyl]-4-yl)methyl]piperidin-4-amine is a compound with a complex structure that includes a biphenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[([1,1’-Biphenyl]-4-yl)methyl]piperidin-4-amine typically involves the coupling of a biphenyl derivative with a piperidine derivative. One common method involves the reaction of [1,1’-biphenyl]-4-carbaldehyde with piperidin-4-amine under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[([1,1’-Biphenyl]-4-yl)methyl]piperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

4-[([1,1’-Biphenyl]-4-yl)methyl]piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[([1,1’-Biphenyl]-4-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-([1,1’-Biphenyl]-4-yl)methylpiperidin-4-amine hydrochloride
  • 3,3’,5,5’-Tetramethyl [1,1’-biphenyl]-4,4’-diamine dihydrochloride dihydrate
  • 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride

Uniqueness

4-[([1,1’-Biphenyl]-4-yl)methyl]piperidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the biphenyl and piperidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

919112-78-0

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

4-[(4-phenylphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C18H22N2/c19-18(10-12-20-13-11-18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,20H,10-14,19H2

InChI Key

CJYUWWNTMWRTLB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)C3=CC=CC=C3)N

Origin of Product

United States

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